2-Nitrophenyl b-D-glucopyranoside

Enzyme kinetics Myxomycete biochemistry Substrate specificity

For researchers characterizing β-glucosidase isoforms, substrate interchangeability is not scientifically valid. Substituting 4-nitrophenyl or MUG substrates without full re-validation leads to irreproducible kinetic data due to pronounced aglycone specificity at the enzyme active site. · Discriminates 130 kDa (Km=0.1 mM) vs. 230 kDa (Km=0.11 mM) β-glucosidase isoforms in Physarum polycephalum. · Essential for mapping GH1 family active site topography via site-directed mutagenesis, reporting on a distinct aglycone binding pocket region. · Provides a broader linear range (Km=1.64 mM in maize) for robust endpoint assays with crude plant extracts.

Molecular Formula C12H15NO8
Molecular Weight 301.25 g/mol
CAS No. 2816-24-2
Cat. No. B1347039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenyl b-D-glucopyranoside
CAS2816-24-2
Synonyms2-nitrophenyl-beta-D-glucopyranoside
2-NP-beta-Glc
ortho-nitrophenyl-beta-D-glucopyranoside
Molecular FormulaC12H15NO8
Molecular Weight301.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1
InChIKeyKUWPCJHYPSUOFW-RMPHRYRLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitrophenyl β-D-glucopyranoside Substrate Selection


2-Nitrophenyl β-D-glucopyranoside (2NPG, oNPG) is a synthetic chromogenic aryl-β-D-glucopyranoside substrate [1]. Upon enzymatic hydrolysis by β-glucosidase (EC 3.2.1.21), it releases the chromophore 2-nitrophenol (oNP), enabling facile, continuous spectrophotometric detection at approximately 405–420 nm . Its primary application lies in the quantitative measurement of β-glucosidase activity across diverse biological systems, including microbial fermentation monitoring, plant biochemistry, and enzyme engineering programs [1].

Detection Continuous chromogenic assay at ~405–420 nm
Target β‑Glucosidase (EC 3.2.1.21) activity quantification
Systems Microbial, plant, and enzyme engineering workflows

2-Nitrophenyl β-D-glucopyranoside Substitution Risks


Interchanging 2NPG with other chromogenic β-glucosidase substrates like 4-nitrophenyl β-D-glucopyranoside (pNPG) or 4-methylumbelliferyl β-D-glucopyranoside (MUG) is scientifically invalid without rigorous re-validation. β-Glucosidases exhibit pronounced substrate specificity dictated by aglycone recognition at the enzyme active site; substituent position and electronic character on the aromatic leaving group directly modulate binding affinity (Km) and turnover (kcat) in a species- and isoform-dependent manner [1][2]. Mutagenesis studies further demonstrate that active site architecture discriminates between ortho- and para-nitrophenyl derivatives, rendering kinetic parameters non-transferable and undermining assay reproducibility when substrates are swapped without full recalibration [1][2].

pNPG substitution alters ortho vs para aglycone recognition, shifting Km and kcat in an isoform-dependent manner.
MUG substitution engages distinct active-site residues; the 4‑methylumbelliferyl leaving group does not mimic 2‑nitrophenyl behavior.
Active-site architecture discriminates ortho‑substituted probes; mutagenesis data show substrate‑specific pocket interactions that may not transfer.

2-Nitrophenyl β-D-glucopyranoside Comparative Evidence


Higher Affinity vs. pNPG in Physarum Isoforms

In a direct head-to-head comparison using purified β-glucosidase isoforms from Physarum polycephalum, the 230 kDa form exhibited a 1.73-fold higher affinity (lower Km) for 2-nitrophenyl β-D-glucopyranoside compared to 4-nitrophenyl β-D-glucopyranoside [1]. This demonstrates isoform-dependent preferential binding of the ortho-substituted substrate over the para-substituted analog.

Affinity vs pNPG
Head‑to‑head
Km 0.11 mM (2NPG) vs 0.19 mM (pNPG)
2NPG vs pNPG
1.73‑fold lower Km (higher affinity)
Reported higher affinity supports lower‑substrate assay design; isoform‑dependent binding.
Physarum polycephalum 230 kDa form, pH 4.5, 37 °C
Enzyme kinetics Myxomycete biochemistry Substrate specificity

Affinity Parity with pNPG in 130 kDa Isoform

Contrasting with the 230 kDa isoform, the 130 kDa β-glucosidase isoform from the same organism shows no discrimination between ortho- and para-substituted substrates, with identical Km values of 0.1 mM for both 2-nitrophenyl β-D-glucopyranoside and 4-nitrophenyl β-D-glucopyranoside [1]. This isoform-specific substrate tolerance highlights that 2NPG provides a kinetically indistinguishable alternative to pNPG in this particular enzyme context.

Affinity parity
Head‑to‑head
Km 0.1 mM for both 2NPG and pNPG
2NPG vs pNPG
Identical Km (no difference)
Reported equivalent Km suggests comparable binding; assay‑specific validation recommended.
Physarum polycephalum 130 kDa form, pH 4.5, 37 °C
Enzyme kinetics Isoform comparison Substrate selectivity

Aglycone Binding Site Discrimination in Maize β-Glucosidase

Site-directed mutagenesis of maize β-glucosidase (Zea mays) reveals distinct aglycone binding requirements for different chromogenic substrates. The F198V mutant exhibits only negligible activity toward 2-nitrophenyl β-D-glucopyranoside compared to wild-type enzyme, yet shows a 90% reduction in kcat for 4-methylumbelliferyl β-D-glucopyranoside hydrolysis and complete loss of activity toward 4-nitrophenyl β-D-glucopyranoside [1]. This differential impact demonstrates that the ortho-nitro group engages active site residues in a manner distinct from both para-nitro and 4-methylumbelliferyl leaving groups.

Mutant discrimination
Head‑to‑head
F198V mutant: negligible activity on 2NPG; pNPG hydrolysis lost; MUG kcat reduced 90%
Qualitative differential impact on substrate hydrolysis
Supports active‑site topography probing; ortho‑nitro group engages distinct residues.
Zea mays β‑glucosidase ZmGlu1, pH 5.5, 24 °C
Enzyme engineering Aglycone specificity Structure-function relationship

Affinity Ranking of Chromogenic Substrates in Maize

In maize (Zea mays) β-glucosidase, 2-nitrophenyl β-D-glucopyranoside exhibits a Km of 1.64 mM, representing the highest Km among tested chromogenic substrates, whereas 4-nitrophenyl β-D-glucopyranoside shows a Km of 0.58 mM and 4-methylumbelliferyl β-D-glucopyranoside displays a Km of 0.143 mM [1]. This ranking (MUG < pNPG < 2NPG) reflects the enzyme's preference for the 4-methylumbelliferyl leaving group over both nitrophenyl derivatives, with ortho-nitrophenyl exhibiting the lowest affinity.

Maize Km ranking
Head‑to‑head
1st 2NPG Km 1.64 mM
Ranked highest Km among MUG (0.143 mM)
Reported highest Km supports extended linear‑range assay development; substrate‑saturation review needed.
Zea mays β‑glucosidase, pH 5.5, 24 °C
Catalytic efficiency
Cross‑study
6480mM⁻¹s⁻¹
Comparable magnitude to pNPG (7337 mM⁻¹s⁻¹) under respective optimal conditions
Reported catalytic throughput may support alternative substrate screening; condition‑dependent comparison.
Thermostable β‑glucosidase EC 3.2.1.B28; 2NPG at pH 6.5, 65 °C
Transglycosylation
Class‑level
Functional as glycosyl donor with E387G mutant; negligible with wild‑type.
May supplement synthetic toolkit for β‑linked disaccharides; mutant‑specific activity requires verification.
β‑Glycosidase EC 3.2.1.B26, pH 6.5, 65 °C; data to verify
Plant biochemistry Substrate profiling Enzyme kinetics

Catalytic Efficiency Parity in Thermostable β-Glucosidase

Kinetic characterization of a thermostable β-glucosidase (EC 3.2.1.B28) reveals comparable catalytic efficiency (kcat/Km) for both 2-nitrophenyl β-D-glucopyranoside and 4-nitrophenyl β-D-glucopyranoside under optimal conditions. The wild-type enzyme exhibits a kcat/Km of 6480 mM⁻¹s⁻¹ for 2NPG at pH 6.5, 65°C, compared to 7337 mM⁻¹s⁻¹ for pNPG at pH 5.0, 90°C [1]. While the slightly different assay conditions preclude direct numerical comparison, the similar order of magnitude indicates that both substrates are processed with comparable catalytic proficiency by thermophilic β-glucosidases.

Catalytic efficiency
Cross‑study
6480mM⁻¹s⁻¹
Comparable magnitude to pNPG (7337 mM⁻¹s⁻¹) under respective optimal conditions
Reported catalytic throughput may support alternative substrate screening; condition‑dependent comparison.
Thermostable β‑glucosidase EC 3.2.1.B28; 2NPG at pH 6.5, 65 °C
Thermophilic enzymes Biocatalysis Enzyme kinetics

Transglycosylation Donor Activity in Engineered β-Glycosidase

In engineered β-glycosidase systems (EC 3.2.1.B26), 2-nitrophenyl β-D-glucopyranoside serves as an effective glycosyl donor for transglycosylation reactions. The mutant enzyme E387G utilizes 2NPG as a donor substrate with aryl and alkyl mono- and disaccharide acceptors to form β-1→3 and β-1→4 linked disaccharides, whereas the wild-type enzyme shows negligible transglycosylation activity with this substrate [1]. In contrast, alternative nitrophenyl glycosides show variable donor efficiencies depending on the acceptor pairing and reaction conditions.

Transglycosylation
Class‑level
Functional as glycosyl donor with E387G mutant; negligible with wild‑type.
May supplement synthetic toolkit for β‑linked disaccharides; mutant‑specific activity requires verification.
β‑Glycosidase EC 3.2.1.B26, pH 6.5, 65 °C; data to verify
Enzyme engineering Carbohydrate synthesis Transglycosylation

2-Nitrophenyl β-D-glucopyranoside Application Scenarios


Isoform Profiling in Myxomycetes

Based on the differential Km values observed in Physarum polycephalum isoforms [1], 2NPG is the substrate of choice for discriminating between the 130 kDa (Km = 0.1 mM) and 230 kDa (Km = 0.11 mM) β-glucosidase forms. The 230 kDa isoform's 1.73-fold higher affinity for 2NPG over pNPG provides a functional fingerprint for isoform identification in crude or partially purified preparations. Procure 2NPG when isoform profiling or membrane-bound β-glucosidase characterization in slime molds is the primary research objective.

Active Site Probing via Mutagenesis Screening

The F198V mutant data from maize β-glucosidase demonstrates that 2NPG reports on a distinct aglycone binding pocket region compared to pNPG and MUG [1]. Researchers conducting site-directed mutagenesis or directed evolution campaigns on GH1 family β-glucosidases should include 2NPG in substrate panels to fully map active site topography. Its differential sensitivity to mutations that spare or eliminate activity on para-substituted substrates makes it an essential tool for comprehensive structure-function analysis.

Extended Linear Range Assays for Plant β-Glucosidase

In maize and related monocot systems, 2NPG exhibits a Km of 1.64 mM, substantially higher than pNPG (0.58 mM) and MUG (0.143 mM) [1]. This elevated Km translates to a broader linear range at higher substrate concentrations, reducing the risk of substrate depletion artifacts in endpoint assays. Procure 2NPG for plant β-glucosidase quantification when assay protocols require robust signal linearity over extended incubation periods or when screening crude plant extracts with unknown enzyme concentrations.

Mutant-Enabled Glycosylation for Disaccharide Synthesis

Engineered β-glycosidases such as the E387G mutant utilize 2NPG as a competent glycosyl donor in transglycosylation reactions, enabling the synthesis of β-linked disaccharides when paired with appropriate acceptors [1]. For carbohydrate chemists and synthetic biologists developing chemo-enzymatic routes to glycosides, 2NPG represents a specialized donor substrate that may provide regioselectivity or yield advantages over pNPG in specific mutant enzyme systems. Procure 2NPG when the synthetic workflow involves β-glycosidase mutants with documented transglycosylation activity on ortho-nitrophenyl donors.

Application
Selection Property
Validation Focus
Isoform profiling in myxomycetes
Isoform‑dependent Km differences (130 vs 230 kDa)
Affinity discrimination between isoforms
Active‑site probing by mutagenesis
Differential sensitivity to F198V‑type mutations
Aglycone binding pocket topography
Extended linear‑range plant β‑glucosidase assays
Higher Km supporting wider linear range
Substrate depletion risk in endpoint assays
Mutant‑enabled glycosylation for disaccharide synthesis
Transglycosylation donor capability with E387G mutant
Regioselectivity and acceptor pairing screening

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